molecular formula C11H12FNO2 B1309810 3-Fluoro-4-morpholin-4-ylbenzaldehyde CAS No. 495404-90-5

3-Fluoro-4-morpholin-4-ylbenzaldehyde

Cat. No. B1309810
M. Wt: 209.22 g/mol
InChI Key: RYBHUGMTHMMHKH-UHFFFAOYSA-N
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Description

The compound of interest, 3-Fluoro-4-morpholin-4-ylbenzaldehyde, is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss various compounds with similar structural motifs, such as a morpholine ring and a fluorinated aromatic system. These compounds are of significant interest due to their potential biological activities, including antiviral, antimicrobial, and antitumor properties, as well as their use in the synthesis of other complex molecules .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involves crystallization from acetonitrile and the use of Hirshfeld surface analysis to study intermolecular interactions . Another example is the synthesis of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives using [bmIm]OH as a catalyst . These methods highlight the importance of catalysts and specific reaction conditions in obtaining the desired fluorinated morpholine derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is often determined using single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and molecular dimensions . Computational methods such as semi-empirical Austin Model-1 (AM1), SCF-MM2, and DFT/B3LYP are also employed to correlate structural parameters in the gaseous state under vacuum to those of the molecule in its crystalline solid state .

Chemical Reactions Analysis

The reactivity of morpholine derivatives can be quite diverse. For example, Morpholinium fluorochromate(VI) on silica gel is a selective reagent that oxidizes aryl alcohols to their corresponding aldehydes and ketones while being inert towards a wide range of functional groups . This demonstrates the potential of morpholine derivatives to act as selective agents in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the crystallization in specific space groups and the presence of intermolecular hydrogen bonds can affect the stability and solubility of the compounds . The presence of the fluorine atom can also influence the lipophilicity and potential bioactivity of these molecules.

Scientific Research Applications

Synthesis and Structural Characterization

The compound has been utilized in the synthesis of various derivatives through nucleophilic substitution reactions. For instance, the fluorine atom in 4-fluorobenzaldehyde has been substituted with amines, including morpholine, leading to the formation of morpholinyl- and piperidinylbenzaldehyde derivatives. These reactions have been facilitated by both convection heating and microwave irradiation, demonstrating the compound's reactivity and potential for generating diverse chemical structures (Nurkenov et al., 2013).

Additionally, 3-Fluoro-4-morpholin-4-ylbenzaldehyde has been incorporated into the synthesis of linezolid-like molecules, showcasing its application in creating compounds with antimicrobial activities. The conversion of 3,4-difluoronitrobenzene into the Schiff base by treatment with indol-3-carbaldehyde highlights its utility in generating novel antimicrobial agents (Başoğlu et al., 2012).

Applications in Material Science and Pharmaceuticals

Beyond its pharmaceutical applications, 3-Fluoro-4-morpholin-4-ylbenzaldehyde has been explored for its potential in materials science. For example, it has been used in the synthesis of BODIPY dyes bearing polymerizable substituents, illustrating its versatility in creating compounds with specific optical properties suitable for various applications, from biological imaging to materials chemistry (Bıyıklıoğlu & Keleş, 2017).

Moreover, the compound's role in the synthesis of gefitinib, a known anticancer agent, underlines its significance in the development of therapeutics. The multi-step synthesis process involving condensation, cyclization, and nitrations showcases the compound's utility in complex organic syntheses leading to medically relevant compounds (Xiao-yu, 2010).

Safety And Hazards

3-Fluoro-4-morpholin-4-ylbenzaldehyde is intended for research and development use only, and should be used under the supervision of a technically qualified individual .

properties

IUPAC Name

3-fluoro-4-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-10-7-9(8-14)1-2-11(10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBHUGMTHMMHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424581
Record name 3-fluoro-4-morpholin-4-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-morpholin-4-ylbenzaldehyde

CAS RN

495404-90-5
Record name 3-Fluoro-4-(4-morpholinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495404-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-fluoro-4-morpholin-4-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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